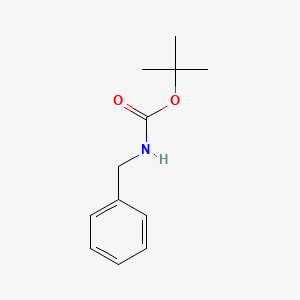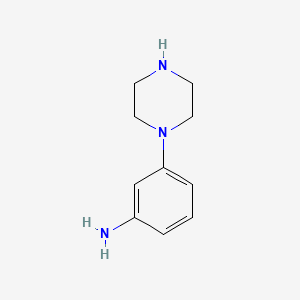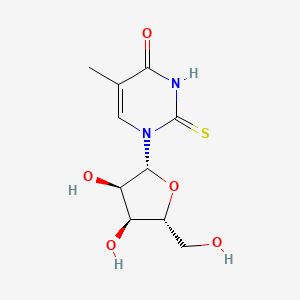
5-Methyl-2-thiouridine
Overview
Description
5-Methyl-2-thiouridine: is a modified nucleoside found predominantly in the transfer ribonucleic acid (tRNA) of certain thermophilic organisms. It features a methyl group at the 5th position of the uracil ring and a sulfur atom at the 2nd position. These modifications enhance the stability of tRNA structures under extreme conditions, making it a crucial component for maintaining accurate codon-anticodon interactions during translation .
Mechanism of Action
Target of Action
5-Methyl-2-thiouridine is a modified base found primarily in the transfer RNA (tRNA) of certain extreme thermophiles . The primary targets of this compound are these tRNA molecules .
Mode of Action
The interaction of this compound with its targets, the tRNA molecules, results in a high stability of these tRNA and other nucleic acid structures . This stability is crucial for the proper functioning of these molecules, especially in extreme conditions .
Biochemical Pathways
This compound affects the biochemical pathways involved in the translation of messenger RNA (mRNA) codons. It plays a role in the accurate translation of mRNA codons and the delivery of the corresponding amino acids to the ribosomal machinery during protein synthesis . This modification in tRNA molecules is part of the dynamic process of regulating cellular gene expression .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the stabilization of tRNA and other nucleic acid structures . This stabilization is crucial for the proper functioning of these molecules, especially in extreme conditions .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, it is found in the tRNA of certain extreme thermophiles, suggesting that it plays a role in adapting to high-temperature environments
Biochemical Analysis
Biochemical Properties
5-Methyl-2-thiouridine interacts with various biomolecules, primarily enzymes and proteins involved in tRNA modification and function . It is known to confer high stability to tRNA, which is crucial for accurate and efficient protein translation .
Cellular Effects
This compound influences cell function by modulating the translation rates of proteins. It is known to enhance the stability of the tertiary structure of tRNA at elevated temperatures, which is particularly important in extreme thermophiles .
Molecular Mechanism
The molecular mechanism of this compound involves its incorporation into the tRNA structure, where it contributes to the stability of the molecule and enhances its function in protein synthesis . It is thought to exert its effects at the molecular level by stabilizing specific base pairs, thereby enhancing the interaction of tRNA with certain codons .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound on tRNA stability and function can be observed over time. It has been found to confer high stability to tRNA and other nucleic acid structures, which is particularly important in the context of extreme thermophiles .
Dosage Effects in Animal Models
Currently, there is limited information available on the dosage effects of this compound in animal models. It has been identified as a broad-spectrum antiviral nucleoside analogue that exhibited antiviral activity against SARS-CoV-2 and its variants of concern, as well as a number of other positive-sense single-stranded RNA (ssRNA+) viruses .
Metabolic Pathways
This compound is involved in the metabolic pathways related to tRNA modification. It is known to be a part of the biosynthesis mechanisms of s2U tRNA in bacteria .
Subcellular Localization
This compound is primarily localized in the tRNA molecules within the cell . Its presence in tRNA contributes to the stability of the molecule and enhances its function in protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methyl-2-thiouridine can be synthesized from 2’,3’,5’-tri-O-benzoyl-5-methyl-2-thiouridine through alkaline debenzoylation, followed by purification via paper chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves the use of protected nucleoside intermediates and subsequent deprotection steps under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-thiouridine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur atom, forming a desulfurized product.
Substitution: The sulfur atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophilic reagents under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Desulfurized nucleosides.
Substitution: Various substituted nucleosides depending on the nucleophile used.
Scientific Research Applications
5-Methyl-2-thiouridine has several scientific research applications:
Comparison with Similar Compounds
2-Thiouridine: Similar in structure but lacks the methyl group at the 5th position.
4-Thiouridine: Contains a sulfur atom at the 4th position instead of the 2nd position.
5-Methylaminomethyl-2-thiouridine: Contains an additional methylaminomethyl group at the 5th position
Uniqueness: 5-Methyl-2-thiouridine is unique due to its specific modifications, which confer enhanced stability to tRNA structures under extreme conditions. This makes it particularly valuable for studying the biochemical mechanisms that confer stability to nucleic acids in thermophilic organisms .
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5S/c1-4-2-12(10(18)11-8(4)16)9-7(15)6(14)5(3-13)17-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,18)/t5-,6-,7-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNBPMAXGYBMHM-JXOAFFINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601314450 | |
| Record name | 5-Methyl-2-thiouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601314450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32738-09-3 | |
| Record name | 5-Methyl-2-thiouridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32738-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thioribothymidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032738093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-2-thiouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601314450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-2-thiouridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.517 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYL-2-THIOURIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9TK5VEJ8P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological role of 5-methyl-2-thiouridine in tRNA?
A1: this compound plays a crucial role in stabilizing the structure of tRNA, particularly at high temperatures. [, , ] Research suggests that it contributes to the thermostability of tRNA in thermophilic organisms, allowing them to thrive in extreme environments. [, ]
Q2: How does this compound contribute to the stability of tRNA?
A2: The presence of m5s2U at position 54 in the TψC loop of tRNA, replacing ribothymidine, enhances the association between the TψC loop and the hU loop. [] This interaction is vital for maintaining the L-shaped structure of tRNA, which is essential for its function in protein synthesis.
Q3: Can you elaborate on the structural features of this compound that contribute to its stabilizing effects?
A3: The 2-thiocarbonyl group and the 5-methyl substituent in m5s2U significantly favor the C3'-endo conformation of the ribose sugar ring. [] This conformation is crucial for accurate recognition of the messenger RNA (mRNA) codon by the tRNA anticodon during translation.
Q4: How does the presence of this compound in the anticodon of tRNA affect codon recognition?
A4: While m5s2U itself is not located in the anticodon, the related modified nucleoside 2-thiouridine (s2U) can be found at the first anticodon position. [, ] s2U increases the specificity of codon-anticodon interactions by discriminating more strongly between adenosine (A) and guanosine (G) compared to unmodified uridine (U). [] This enhanced selectivity ensures accurate translation of the genetic code.
Q5: Are there any known connections between this compound and human diseases?
A5: While not directly linked to this compound, defects in the modification of related taurine-containing uridine derivatives at the first anticodon position of mitochondrial tRNAs have been associated with mitochondrial diseases such as MELAS and MERRF. [] These diseases highlight the importance of proper tRNA modification for mitochondrial function and human health.
Q6: How is this compound synthesized in cells?
A6: The biosynthesis of s2T (and likely m5s2U) in thermophiles involves a complex pathway with multiple proteins, including cysteine desulfurases and a rhodanese-like protein (TtuD). [] Cysteine desulfurases generate persulfide, which is transferred to TtuD. TtuD then facilitates the thiocarboxylation of TtuB, the sulfur donor for the tRNA sulfurtransferase TtuA, ultimately leading to the incorporation of sulfur into s2T. []
Q7: Does the level of this compound modification in tRNA vary depending on environmental conditions?
A7: Yes, research has shown that in the archaeal hyperthermophile Pyrococcus furiosus, the levels of m5s2U (and other modifications like ac4Cm and m2(2)Gm) increase progressively in cells cultured at higher temperatures (70°C, 85°C, and 100°C). [] This suggests that these modifications play a significant role in adapting to increasingly extreme thermal environments.
Q8: Are there any synthetic analogs of this compound?
A8: Yes, synthetic analogs like 2′-O-(N-methylcarbamoylethyl) this compound have been developed and studied for their potential application in splice-switching oligonucleotides. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


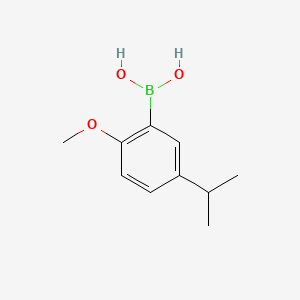
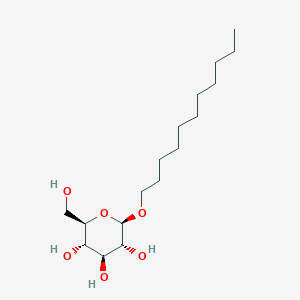
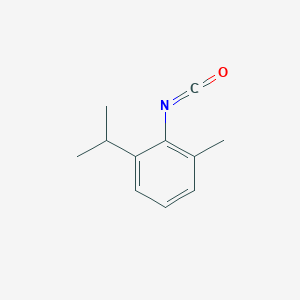
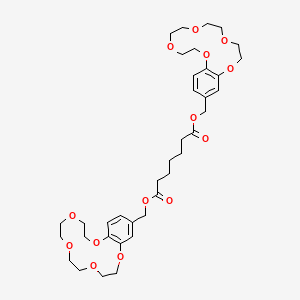
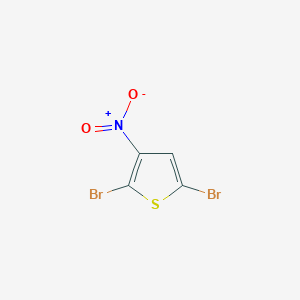
![3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B1588100.png)
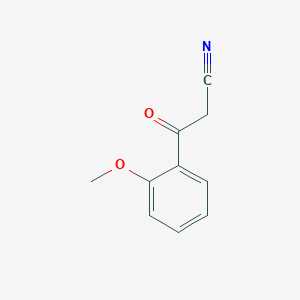
![Thieno[2,3-c]pyridin-7(6H)-one](/img/structure/B1588102.png)

